2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of isoindole derivatives, which are recognized for their biological activity and versatility in organic synthesis. The presence of a diazepane ring contributes to its pharmacological properties, making it a subject of interest in drug development and chemical research.
The compound is classified as an isoindole derivative, which is characterized by a bicyclic structure containing an indole-like moiety. Its chemical formula is and it is also identified by its unique Chemical Identifier (CID) 75357870 in databases like PubChem . The synthesis typically involves the reaction of isoindole derivatives with diazepane-containing reagents under specific conditions to yield the desired product.
The synthesis of 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione generally employs the following methods:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability. Techniques such as recrystallization or chromatography are used for purification to achieve high purity levels.
The molecular structure of 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione features a bicyclic isoindole core fused with a diazepane ring. The structure can be represented as follows:
Key structural attributes include:
Spectroscopic analyses (e.g., NMR, IR) are typically employed to confirm the structure and assess purity .
2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo several chemical reactions:
These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potentially enhanced properties.
The physical properties of 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione include:
Chemical properties include:
The compound has several potential applications across various fields:
The synthesis of 2-[3-(1,4-diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione derivatives typically employs a multi-step convergent approach that independently functionalizes the isoindole-1,3-dione (phthalimide) and 1,4-diazepane moieties before coupling. The primary route involves:
Alternative pathways include:
Table 1: Synthetic Routes for Key Derivatives
Route | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Nucleophilic Displacement | 1,4-Diazepane, KI, CH₃CN, 80°C, 24h | 65–78 | High reliability, scalable |
Reductive Amination | NaBH₃CN, MeOH, rt, 48h | 45–55 | Adaptable for branched linkers |
Mitsunobu Reaction | PPh₃, DEAD, THF, 0°C to rt, 12h | 60–70 | Enables ether/thioether linkages |
The propyl linker bridging isoindole-dione and diazepane serves as a critical modulator of bioactivity and physicochemical properties. Optimization strategies focus on:
Table 2: Impact of Linker Modifications on Drug Properties
Modification | Property Change | Biological Effect |
---|---|---|
C2 vs. C3 alkyl | ↓Flexibility, ↑log P (C2) | 40% reduced ternary complex stability |
Ether linkage (C-O-C) | ↑Solubility, ↓log P | Improved cellular uptake, ↓CYP3A4 stability |
Terminal hydroxyl | ↑H-bond capacity, ↑P-gp efflux | Requires prodrug masking for efficacy |
Cyclopropyl insertion | ↑Rigidity, ↓conformational entropy | 2-fold enhanced kinase inhibition |
These optimizations align with PROTAC linker design principles where hydrophobicity, length, and rigidity directly govern degradation efficacy [3]. For instance, pyridyl groups in place of alkyl chains boost solubility and AR degradation efficiency, while phenyl groups enable T-shaped stacking interactions that enhance BAF complex degradation [3].
Solution-phase synthesis remains dominant for small-scale derivatization due to its operational simplicity. Key protocols include:
Limitations include purification bottlenecks for polar intermediates and moderate yields (40–70%) in multi-step sequences [4].
Solid-phase synthesis leverages resin-bound intermediates for combinatorial access:
Table 3: Methodological Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Throughput | Medium (10–20 derivatives/week) | High (50–100 derivatives/week) |
Yield | 60–85% (optimized steps) | 40–75% (resin loading-dependent) |
Purification | Required per step | Simplified (resin washing) |
Functional Group Tolerance | Broad | Limited by resin compatibility |
Scalability | >1 g feasible | <500 mg typical |
Solid-phase approaches excel in rapid diversification for early-stage SAR but face challenges in scaling and introducing hydrophobic moieties due to resin swelling limitations. Hybrid strategies—using solution-phase for diazepane functionalization and solid-phase for phthalimide diversification—present a compromise [4] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7